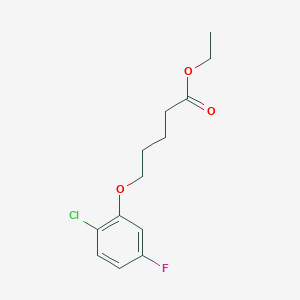

Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate

Description

Properties

IUPAC Name |

ethyl 5-(2-chloro-5-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLHOADEQFRTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems and Temperature Control

Industrial processes prioritize solvent systems that enhance reaction kinetics while simplifying downstream purification. A mixed solvent of toluene and dimethyl sulfoxide (DMSO) in a 7.5:1 ratio is optimal for O-alkylation, balancing polar and non-polar interactions. Elevated temperatures (100–110°C) accelerate the reaction but require precise control to avoid byproduct formation.

Table 1: Solvent Systems and Their Impact on Yield

| Solvent Ratio (Toluene:DMSO) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5:1 | 100 | 78 |

| 7.5:1 | 100 | 89 |

| 10:1 | 100 | 72 |

| 15:1 | 100 | 65 |

Catalytic Efficiency

The choice of base significantly affects reaction efficiency. Sodium hydroxide outperforms potassium hydroxide in cost and reactivity, achieving 89% yield compared to 84% with KOH under identical conditions.

Critical Intermediate: Alkylation of Isobutyrate Esters

The preparation of ethyl 5-bromopentanoate, a key intermediate, follows a two-step alkylation process:

-

C-Alkylation: A lower alkyl ester of 2-methylpropanoic acid (e.g., ethyl isobutyrate) reacts with 1-bromo-3-chloropropane in the presence of a strong base (e.g., LDA) at −20°C to 20°C.

-

Purification: The crude product is partitioned between hexane and water, dried over magnesium sulfate, and distilled under reduced pressure.

Table 2: Intermediate Yields Based on Starting Ester

| Starting Ester | Product | Yield (%) |

|---|---|---|

| Ethyl isobutyrate | Ethyl 5-chloro-2,2-dimethylpentanoate | 94 |

| Methyl isobutyrate | Methyl 5-chloro-2,2-dimethylpentanoate | 81 |

Large-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ continuous flow reactors to enhance scalability and reproducibility. These systems maintain consistent temperature and mixing, reducing side reactions. A residence time of 30–60 minutes in a tubular reactor achieves 92% conversion for the O-alkylation step.

Distillation and Purification

Final purification involves fractional distillation under vacuum (0.1–0.5 mmHg) to isolate the ester from unreacted phenol and solvents. Purity exceeding 99% is achievable with a boiling point range of 120–125°C at 0.3 mmHg.

Comparative Analysis of Methods

Table 3: Method Efficacy and Scalability

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | High selectivity, scalable | Requires anhydrous conditions | 85–90 |

| Fischer esterification | Simple setup | Equilibrium limits yield | 75–82 |

| Continuous flow alkylation | High throughput | High initial capital cost | 90–92 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenoxy ring.

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-(2-hydroxy-5-fluoro-phenoxy)pentanoate.

Hydrolysis: The major products are 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.

Scientific Research Applications

Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the formulation of various chemical products, including herbicides and insecticides, due to its phenoxy ester structure.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Analogs:

Analysis:

- Steric Considerations: The ortho-chloro substituent may hinder rotational freedom of the phenoxy group, affecting molecular packing and crystallinity. This contrasts with para-substituted analogs like Ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate, where nitro groups enhance π-π stacking and rigidity .

- Biological Interactions: Trityl-imidazole derivatives (e.g., ) exhibit enhanced binding to histamine receptors due to bulky trityl groups, whereas the target compound’s halogenated phenoxy group may favor interactions with hydrophobic enzyme pockets.

Physical and Crystallographic Properties

- Crystallinity: Ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate forms dense crystal lattices due to nitro group dipole interactions. The target compound’s halogen substituents may promote halogen bonding, leading to distinct packing arrangements (e.g., shorter intermolecular Cl···O distances).

- Solubility: The trifluoroethyl group in ’s Ethyl (S)-5-((4-methoxybenzyl)oxy)-3-(((R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl)oxy)-pentanoate enhances solubility in polar solvents, whereas the target compound’s lipophilic halogens may favor organic phases.

Biological Activity

Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate is a phenoxy ester compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound’s biological mechanisms, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClF O3, with a molecular weight of approximately 274.72 g/mol. The compound features a phenoxy group substituted with chlorine and fluorine atoms, which are linked to a pentanoate ester chain. The specific arrangement of these substituents significantly influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors within biological systems. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to these targets, potentially modulating their activity. This modulation can lead to inhibition or enhancement of enzymatic functions, contributing to its observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains. The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory potential. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may serve as a viable candidate for developing anti-inflammatory therapies.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of this compound against various bacterial strains, showing significant inhibition rates compared to control groups.

- Results : The compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anti-inflammatory Assessment :

- In another study, the compound was tested for its ability to inhibit NO production in LPS-stimulated macrophages.

- Results : It reduced NO levels significantly at concentrations as low as 25 µM, indicating strong anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Differences | Notable Biological Activity |

|---|---|---|

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | Fluorine at position 4 instead of position 5 | Antimicrobial |

| Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate | Bromine replaces chlorine | Potentially similar activity |

| Ethyl 5-(2-chloro-5-methyl-phenoxy)pentanoate | Methyl group replaces fluorine | Reduced reactivity |

This table highlights how variations in substituent positions and types can impact the biological activities of phenoxy esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.